molecular formula C21H21N3O3S2 B11659534 2-methoxy-4-nitro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2-methoxy-4-nitro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11659534
M. Wt: 427.5 g/mol
InChI Key: DSKSXACITUTATN-UHFFFAOYSA-N
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Description

(1Z)-N-(2-METHOXY-4-NITROPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound that belongs to the class of dithioloquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(2-METHOXY-4-NITROPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps, starting from readily available precursors

    Formation of the Dithioloquinoline Core: This step involves the cyclization of appropriate precursors under specific conditions, often using sulfur-containing reagents and catalysts.

    Introduction of Methoxy and Nitro Groups: The phenyl ring is functionalized with methoxy and nitro groups through electrophilic aromatic substitution reactions.

    Formation of the Imine Linkage: The final step involves the condensation of the dithioloquinoline derivative with an appropriate amine to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(2-METHOXY-4-NITROPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of the nitro group can lead to the formation of the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1Z)-N-(2-METHOXY-4-NITROPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1Z)-N-(2-METHOXY-4-NITROPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: A related compound with similar structural features but different functional groups.

    1-Methoxy-4-nitrobenzene: Shares the methoxy and nitro groups but lacks the dithioloquinoline core.

Uniqueness

(1Z)-N-(2-METHOXY-4-NITROPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to its combination of the dithioloquinoline core with methoxy and nitro substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H21N3O3S2/c1-11-8-14-16(9-12(11)2)23-21(3,4)19-18(14)20(29-28-19)22-15-7-6-13(24(25)26)10-17(15)27-5/h6-10,23H,1-5H3

InChI Key

DSKSXACITUTATN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=C(C=C(C=C4)[N+](=O)[O-])OC)SS3)(C)C

Origin of Product

United States

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